molecular formula C9H15BrN2 B13208116 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole

4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole

Cat. No.: B13208116
M. Wt: 231.13 g/mol
InChI Key: ZDUDUQMCUCBCMG-UHFFFAOYSA-N
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Description

4-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is a brominated pyrazole derivative characterized by a 1-methyl-1H-pyrazole core substituted at the 4-position with a 3-bromo-2,2-dimethylpropyl chain. For instance, the chloro analog, 4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole (CAS: 1464919-47-8), shares the same backbone but substitutes bromine with chlorine, resulting in a molecular formula of C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol . Bromine’s higher atomic weight and polarizability compared to chlorine suggest differences in reactivity and physicochemical properties, which will be explored in subsequent sections.

Properties

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)-1-methylpyrazole

InChI

InChI=1S/C9H15BrN2/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7H2,1-3H3

InChI Key

ZDUDUQMCUCBCMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN(N=C1)C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 3-bromo-2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole ketones or aldehydes.

    Reduction: Formation of 4-(2,2-dimethylpropyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:

    Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromoalkyl group can act as a reactive site for further chemical modifications, enhancing its versatility in various applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters of 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Spectral Data Synthesis Procedure
This compound Not available C₉H₁₅BrN₂ ~245.14 (calculated) 3-bromo-2,2-dimethylpropyl (position 4), 1-methyl (position 1) Not reported Not specified
4-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole 1464919-47-8 C₉H₁₅ClN₂ 186.68 3-chloro-2,2-dimethylpropyl (position 4), 1-methyl (position 1) IR, MS, NMR (¹H, ¹³C, ¹⁵N) Not specified
4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole 1248177-27-6 C₉H₁₅BrN₂O 247.13 4-bromo, 3,5-dimethyl (pyrazole), 1-(3-methoxypropyl) InChIKey: PYBOCQFWSOULHO Not specified
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1H-pyrazol-3-one Not available C₁₂H₁₁BrClN₂O 329.59 (calculated) 4-bromo, 1,5-dimethyl, 2-(4-chlorophenyl), pyrazol-3-one LC/MS: m/z 301, 303, 305 [M+H]+ Procedure A3
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1H-pyrazol-3-one Not available C₁₃H₁₄Br₂N₂O 396.98 (calculated) 4-bromo, 5-bromomethyl, 1-methyl, 2-(3,5-dimethylphenyl), pyrazol-3-one LC/MS: m/z 317 [M+H]+ Procedure A4
Key Observations:

Halogen Effects: The bromine atom in the target compound increases its molecular weight (~245.14 g/mol) compared to the chloro analog (186.68 g/mol) . In pyrazol-3-one derivatives (e.g., Examples 5.17 and 5.18 from ), bromine at position 4 is accompanied by additional substituents (e.g., chlorophenyl, trifluoromethylphenyl), which influence lipophilicity and electronic properties .

Pyrazol-3-one derivatives (e.g., Examples 5.17 and 5.20) feature a ketone group at position 3, which alters conjugation and reactivity compared to non-oxidized pyrazoles .

Spectral and Analytical Data :

  • LC/MS data for brominated pyrazol-3-ones show characteristic isotopic patterns (e.g., m/z 301, 303, 305 for Example 5.17) due to bromine’s natural isotopic abundance (⁷⁹Br and ⁸¹Br) .
  • The chloro analog (CAS: 1464919-47-8) has been characterized via IR, MS, and multinuclear NMR, providing a benchmark for structural validation of halogenated pyrazoles .

Biological Activity

4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is a synthetic organic compound notable for its unique pyrazole ring structure, which is substituted with a bromine atom and a branched alkyl side chain. Its molecular formula is C${10}$H${14}$BrN$_{3}$. This compound has garnered attention due to its promising biological activities, particularly in antiviral and anticancer research.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit the replication of several viral pathogens, including the respiratory syncytial virus (RSV). The mechanism of action appears to involve interaction with viral enzymes essential for replication, suggesting potential as a therapeutic agent in viral infections.

Anticancer Potential

In addition to its antiviral properties, this compound has demonstrated anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. The specific pathways affected by this compound are still under investigation but may involve modulation of cell cycle regulators and apoptosis pathways .

Anti-inflammatory and Analgesic Effects

Emerging evidence points to potential anti-inflammatory and analgesic properties of this compound. These effects could be beneficial in treating conditions characterized by inflammation, such as rheumatoid arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines is currently being explored .

The biological activity of this compound can be attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication and inflammatory pathways.
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with targets related to viral entry and replication .

Comparative Analysis with Similar Compounds

The structural diversity among pyrazole derivatives allows for tailored modifications aimed at enhancing efficacy or reducing toxicity. Below is a comparison table of similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl group at position 3Enhanced lipophilicity and possible increased potency
4-Bromo-1H-pyrazoleBromine at position 4Exhibits distinct reactivity patterns
3-Bromo-5-methyl-1H-pyrazoleMethyl group at position 5Different biological activity profile

Case Studies

A review of recent literature highlights various studies focusing on the biological activities of pyrazole derivatives. For instance:

  • Antiviral Activity : A study demonstrated that pyrazole derivatives could effectively inhibit RSV replication in vitro, providing a basis for further development as antiviral agents .
  • Anticancer Research : Another research effort explored the cytotoxic effects of similar pyrazole compounds against breast cancer cell lines, indicating potential pathways for therapeutic intervention .

Q & A

Q. What are the optimal synthetic routes for 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or halogenation of pyrazole precursors. For example, brominated pyrazoles are often prepared using bromine sources (e.g., NBS) under controlled temperatures (40–60°C) in inert solvents like THF or DCM . Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki reactions), may enhance regioselectivity when introducing substituents . Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and reaction time. Key Parameters :
ParameterTypical RangeReference
Temperature40–80°C
SolventTHF, DCM, DMF
CatalystsPd(PPh₃)₄, CuI

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : A multi-technique approach is recommended:
  • X-ray crystallography resolves absolute configuration and bond angles (e.g., C–Br bond length ~1.9 Å) .
  • NMR spectroscopy : 1H^1H-NMR distinguishes methyl groups (δ 1.2–1.5 ppm for dimethylpropyl; δ 3.8–4.0 ppm for N-methyl) . 13C^{13}C-NMR identifies quaternary carbons adjacent to bromine (δ 30–40 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (expected for C₉H₁₄BrN₂: ~245.03 g/mol).

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Target-agnostic screens (e.g., cytotoxicity via MTT assay) or enzyme inhibition assays (e.g., kinase or protease panels) are recommended. For pyrazole derivatives, fluorometric assays using ATP-binding site probes (e.g., ADP-Glo™) can identify kinase inhibitors . Dose-response curves (IC₅₀) should be triplicated to ensure reproducibility.

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across different assays be resolved?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. To address this:
  • Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Use computational docking (e.g., AutoDock Vina) to predict binding modes and identify false positives due to aggregation .
  • Validate findings with gene knockout or CRISPR-Cas9 models to confirm target specificity.

Q. What strategies can mitigate steric hindrance during functionalization of the 3-bromo-2,2-dimethylpropyl group?

  • Methodological Answer : Steric effects from the dimethylpropyl group limit nucleophilic substitution. Strategies include:
  • Microwave-assisted synthesis to enhance reaction kinetics .
  • Bulky ligands (e.g., XPhos) in cross-coupling reactions to stabilize transition states .
  • Protecting groups (e.g., Boc for amines) to temporarily reduce steric bulk during intermediate steps .

Q. How does the bromine atom influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Bromine acts as an electron-withdrawing group, polarizing the pyrazole ring and directing electrophilic substitution to the 4-position. Computational studies (DFT, NBO analysis) quantify charge distribution and frontier molecular orbitals . Experimentally, Hammett constants (σₚ ~0.23 for Br) correlate with reaction rates in SNAr or radical pathways .

Data-Driven Research Considerations

Q. What crystallographic data are available for related brominated pyrazoles, and how can they inform structural modeling?

  • Methodological Answer : Crystal structures of analogs (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) reveal planar pyrazole rings with dihedral angles <10° to aryl groups . Use CCDC databases (e.g., entry 842974 ) to benchmark bond lengths/angles. Refinement software (SHELX, Olex2) can model disorder in bulky substituents.

Q. How can SAR studies optimize the bioactivity of this compound while minimizing toxicity?

  • Methodological Answer : Systematic substitution of the methyl or bromo groups is key. For example:
  • Replace bromine with CF₃ to enhance metabolic stability .
  • Introduce polar groups (e.g., -OH, -NH₂) to improve solubility and reduce hepatotoxicity .
  • Use in silico ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles.

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